2C-TFM hydrochloride

Serotonin Receptor Pharmacology 5-HT2A Agonist 5-HT2C Agonist

Researchers requiring a 5-HT2C-preferring agonist with verified purity face limited sourcing options. 2C-TFM hydrochloride (CAS 159277-13-1) is supplied as a certified analytical reference standard with defined pharmacological parameters. • 5.2-fold functional selectivity for 5-HT2C (Kaff = 32 nM) over 5-HT2A (Kaff = 165 nM), enabling preferential activation of 5-HT2C-mediated signaling pathways • Identity confirmed by melting point (260°C) and certified ≥95% purity, ensuring reproducible results in forensic and receptor pharmacology studies • Supplied as a crystalline solid with documented solubility profiles (DMF, DMSO, Ethanol, PBS) and long-term storage at -20°C

Molecular Formula C11H15ClF3NO2
Molecular Weight 285.69 g/mol
CAS No. 159277-13-1
Cat. No. B590955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2C-TFM hydrochloride
CAS159277-13-1
Synonyms2,5-Dimethoxy-4-(trifluoromethyl)-benzeneethanamine Hydrochloride;  2C-CF3
Molecular FormulaC11H15ClF3NO2
Molecular Weight285.69 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCN)OC)C(F)(F)F.Cl
InChIInChI=1S/C11H14F3NO2.ClH/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H
InChIKeyPKDYDXSVFVEQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2C-TFM HCl for Serotonin Receptor Research


2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride (CAS 159277-13-1), commonly referred to as 2C-TFM hydrochloride, is a synthetic compound belonging to the 2,5-dimethoxyphenethylamine (2C) class [1]. Characterized by a para-trifluoromethyl substitution on the aromatic ring [2], it functions as a potent agonist at the serotonin 5-HT2A and 5-HT2C receptor subtypes [3]. This compound is supplied as an analytical reference standard for forensic and research applications [2].

2C-TFM Substitution Risk


Within the 2C series, the specific nature of the 4-position substituent profoundly dictates receptor binding affinity, selectivity profile, and downstream functional activity. The trifluoromethyl (-CF3) group in 2C-TFM is not merely a structural variation; it confers a unique set of physicochemical and pharmacological properties [1]. Consequently, substituting 2C-TFM with other 2C compounds like 2C-B (4-bromo), 2C-I (4-iodo), or 2C-T-7 (4-propylthio) cannot be assumed to be functionally equivalent. Relying on a generic 2C analog without this specific para-substitution can lead to experimental irreproducibility due to altered potency, off-target engagement, or in vivo behavioral effects. The quantitative evidence below substantiates the non-interchangeable nature of 2C-TFM within this compound class [2].

Receptor Pharmacology Evidence


5-HT2A vs. 5-HT2C Binding Affinity

2C-TFM exhibits high-affinity binding to both 5-HT2A and 5-HT2C receptors. While it demonstrates potent agonist activity at both subtypes, it exhibits a measurable affinity preference for the 5-HT2C receptor. Reported functional activation affinity (Kaff) values are 165 nM for 5-HT2A and 32 nM for 5-HT2C, yielding a 5.2-fold selectivity in favor of 5-HT2C over 5-HT2A in this functional assay system [1].

Serotonin Receptor Pharmacology 5-HT2A Agonist 5-HT2C Agonist Receptor Binding Affinity

5-HT2A Potency vs. Halogenated Analogs

In a seminal structure-activity relationship (SAR) study, the alpha-desmethyl analog of 2C-TFM (compound 6) was directly compared to its bromo and iodo congeners. Binding affinity for [3H]ketanserin-labeled 5-HT2A/2C sites in rat cortex was found to be comparable to or higher than that of the analogous bromo or iodo analogs. Furthermore, in a two-lever drug discrimination assay in rats trained to discriminate LSD, the trifluoromethyl-substituted compound demonstrated potency comparable to or slightly greater than that of its bromo or iodo congeners [1].

Structure-Activity Relationship (SAR) Phenethylamine Pharmacology 5-HT2A Potency Drug Discrimination Assay

5-HT2A Functional Efficacy vs. Alpha-Methyl Analog

A key functional differentiation exists between the alpha-desmethyl compound (2C-TFM) and its alpha-methylated analog (DOTFM). In assays measuring [3H]inositol monophosphate accumulation in cells expressing 5-HT2A receptors, the alpha-desmethyl analog (2C-TFM) was found to be only half as potent as the alpha-methyl analog (DOTFM) at stimulating this response. However, both compounds were equally efficacious as full agonists at the 5-HT2C receptor when compared to serotonin [1]. This demonstrates that the alpha-methyl group significantly enhances functional potency specifically at the 5-HT2A receptor.

Functional Selectivity Inositol Phosphate Accumulation 5-HT2A Efficacy Alpha-methyl Phenethylamines

Off-Target Selectivity and 5-HT2B Profile

While direct broad-panel selectivity data for 2C-TFM itself is not publicly available, recent SAR studies on closely related 4-substituted-2,5-dimethoxyphenethylamines provide class-level insight. A next-generation analog containing a trifluoromethylthio (-SCF3) group at the 4-position, CYB210010, exhibited modest selectivity over 5-HT2B, 5-HT1A, 5-HT6, and adrenergic α2A receptors, and notably lacked activity at monoamine transporters and over 70 other screened proteins [1]. This suggests that the 2C-TFM scaffold, with a similarly electron-withdrawing group at the 4-position, may possess an inherently cleaner off-target profile compared to less selective serotonergic ligands.

Off-Target Selectivity 5-HT2B Safety Drug Discovery CYB210010

Validated Research Applications


Selective 5-HT2C Agonist Studies

Based on the 5.2-fold higher functional affinity for 5-HT2C over 5-HT2A (Kaff = 32 nM vs. 165 nM) [1], 2C-TFM is a suitable chemical probe for in vitro experiments designed to preferentially activate 5-HT2C-mediated signaling pathways, such as phospholipase C (PLC) activation and subsequent inositol phosphate turnover. This differential activation profile, further enhanced by its reduced functional potency at 5-HT2A compared to its alpha-methyl analog [2], makes it a valuable tool for dissecting the specific roles of 5-HT2C receptors in neuronal signaling, appetite regulation, or other physiological processes where this receptor subtype is implicated. Researchers can use 2C-TFM to elicit a 5-HT2C-dominant response, minimizing the confounding influence of concurrent 5-HT2A activation, a common issue with less selective 2C agonists like DOI.

Forensic Toxicology Analytical Standards

As a compound within the substituted phenethylamine class that is referenced in controlled substance scheduling discussions , 2C-TFM hydrochloride is required as a certified analytical reference standard for forensic toxicology laboratories. Its specific application is in the development and validation of analytical methods (e.g., LC-MS/MS, GC-MS) for the identification and quantification of this substance and its metabolites in biological matrices or seized drug samples. Its unique physicochemical properties, including a defined melting point of 260 °C for the hydrochloride salt [3], serve as critical verification parameters during analysis. Procurement of the certified hydrochloride salt ensures accurate quantification and positive identification, fulfilling the chain-of-custody requirements essential for legal and regulatory proceedings.

LSD-Like Behavioral Pharmacology

The compound's demonstrated potency in the two-lever drug discrimination assay in rats trained to discriminate LSD tartrate, showing activity comparable to or slightly greater than bromo/iodo analogs [2], validates its use as a pharmacological tool for studying the stimulus properties of psychedelic 5-HT2A agonists. This specific in vivo model is a gold standard for assessing the subjective (interoceptive) effects of hallucinogenic compounds. Therefore, 2C-TFM can be used to investigate the neurochemical and circuit-level mechanisms underlying the discriminative stimulus complex of LSD and related serotonergic psychedelics, contributing to research on the neural basis of perception and consciousness. It allows researchers to bypass the scheduling and regulatory complexities associated with using LSD or other Schedule I compounds directly.

SAR Reference for Trifluoromethyl Phenethylamines

As a foundational member of the trifluoromethyl-substituted 2C series, first synthesized in the laboratory of David E. Nichols [3], 2C-TFM serves as a critical reference point in medicinal chemistry SAR studies [4]. Its quantitative binding and functional data provide a benchmark for evaluating the impact of the electron-withdrawing -CF3 group on receptor affinity and activity. This is particularly relevant when designing novel serotonergic ligands, as seen in the recent development of CYB210010, where 2C-TFM's structure served as a conceptual predecessor. Researchers developing new chemical entities (NCEs) targeting the 5-HT2 receptor family use 2C-TFM to contextualize the pharmacological contributions of the para-trifluoromethyl moiety, aiding in the rational design of compounds with desired potency, selectivity, and in vivo profiles.

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